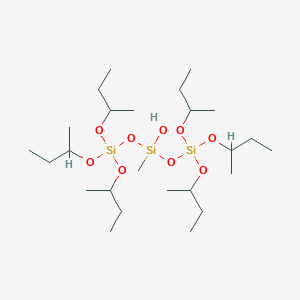
Hexabutan-2-yl hydroxy(methyl)silanediyl bisorthosilicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexabutan-2-yl hydroxy(methyl)silanediyl bisorthosilicate is a complex organosilicon compound It is characterized by the presence of butyl groups, a hydroxy group, and a silanediyl bisorthosilicate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexabutan-2-yl hydroxy(methyl)silanediyl bisorthosilicate typically involves the reaction of butyl-substituted silanes with orthosilicic acid derivatives. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods ensure consistent quality and yield of the compound. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Hexabutan-2-yl hydroxy(methyl)silanediyl bisorthosilicate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Hexabutan-2-yl hydroxy(methyl)silanediyl bisorthosilicate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry.
Industry: Used in the production of advanced materials, such as coatings and adhesives, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of hexabutan-2-yl hydroxy(methyl)silanediyl bisorthosilicate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds, while the silanediyl bisorthosilicate structure can interact with other silicon-based compounds. These interactions can influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate: Similar structure but with a chloro group instead of a hydroxy group.
Hexabutan-2-yl ethoxy(methyl)silanediyl bisorthosilicate: Contains an ethoxy group instead of a hydroxy group.
Uniqueness
Hexabutan-2-yl hydroxy(methyl)silanediyl bisorthosilicate is unique due to its hydroxy group, which imparts different chemical properties compared to its chloro and ethoxy analogs. This uniqueness makes it valuable for specific applications where hydrogen bonding and reactivity with other compounds are important.
Propriétés
Numéro CAS |
60711-46-8 |
|---|---|
Formule moléculaire |
C25H58O9Si3 |
Poids moléculaire |
587.0 g/mol |
Nom IUPAC |
tributan-2-yl [hydroxy-methyl-tri(butan-2-yloxy)silyloxysilyl] silicate |
InChI |
InChI=1S/C25H58O9Si3/c1-14-20(7)27-36(28-21(8)15-2,29-22(9)16-3)33-35(13,26)34-37(30-23(10)17-4,31-24(11)18-5)32-25(12)19-6/h20-26H,14-19H2,1-13H3 |
Clé InChI |
MTJUIHPXEASDNM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)O[Si](C)(O)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


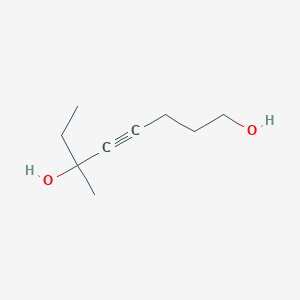
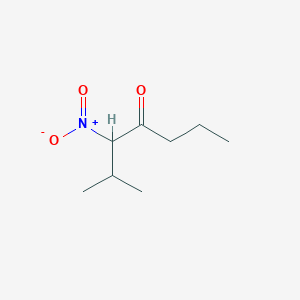
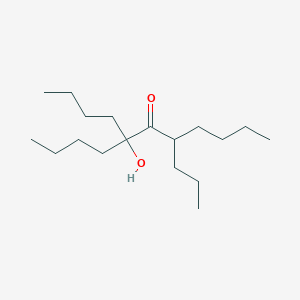
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
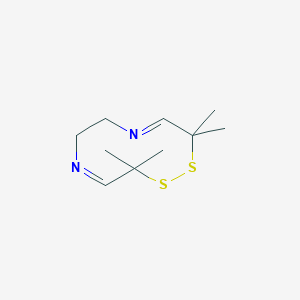


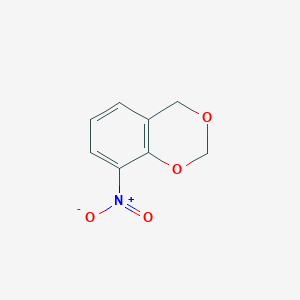
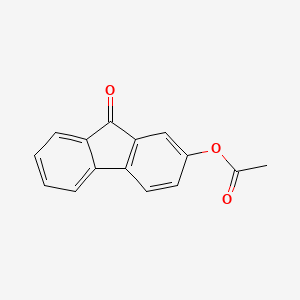

![2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616942.png)
![2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-)](/img/structure/B14616947.png)
![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)
